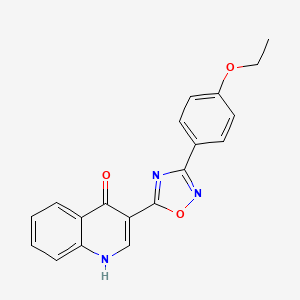
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EOQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. EOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and an ethoxyphenyl group. In
Applications De Recherche Scientifique
Anticancer Potential
Research on the synthesis of indole–quinoline–oxadiazoles, closely related to the compound , emphasizes their anticancer potential. These compounds exhibit significant in vitro cytotoxic potential against breast adenocarcinoma cell lines, showcasing the role of such structures in cancer drug development. A notable example is a compound that exhibited a low IC50 value against MCF7 cells, demonstrating its capability as a probable tubulin inhibitor, potentially disrupting microtubule formation and inducing G2/M phase cell cycle arrest (Kamath, Sunil, & Ajees, 2016).
Antimicrobial and Antiprotozoal Activities
A study on quinoxaline-oxadiazole hybrids revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, particularly the lead compound in this series, showed significant activity in vitro and in a short-term in vivo model against T. cruzi, highlighting their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).
Anti-inflammatory and Analgesic Activities
Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and evaluated them for anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. The findings indicate that these compounds, particularly a few identified derivatives, significantly inhibited rat paw edema and showed moderate to good antimicrobial activity, with minimal ulcerogenic potential compared to standard drugs (Alam et al., 2011).
Antioxidant Properties
New (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, demonstrated moderate to high antioxidant activities. These compounds' synthesis and evaluation underline the importance of 1,3,4-oxadiazole derivatives in developing potential antioxidant agents (Fadda et al., 2011).
Mécanisme D'action
Target of Action
The primary target of TCMDC-125156 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . This makes PfCLK3 a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .
Mode of Action
TCMDC-125156 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is crucial for the survival of the parasite . This interaction results in parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125156 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, leading to the death of the parasite .
Pharmacokinetics
The compound has been described as a promising lead compound for the development of new antimalarials , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of TCMDC-125156’s action is the death of the malarial parasite . By inhibiting PfCLK3, TCMDC-125156 disrupts the processing of parasite RNA, which is essential for the survival of the parasite . This leads to parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Action Environment
The compound has been tested against parasites collected from patients in the field , suggesting that it is effective in real-world conditions.
Propriétés
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-13-9-7-12(8-10-13)18-21-19(25-22-18)15-11-20-16-6-4-3-5-14(16)17(15)23/h3-11H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKQDSGOWVUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

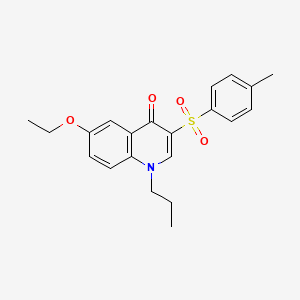
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)
![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)
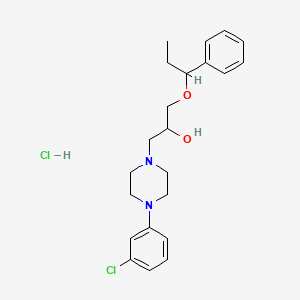

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)
![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)
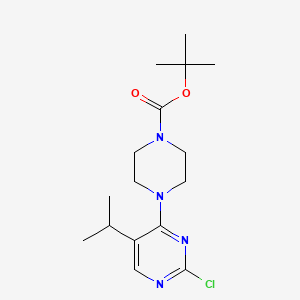
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)
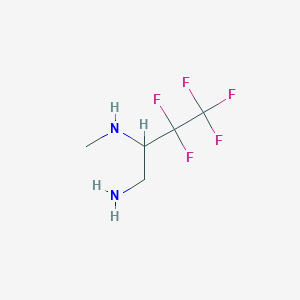
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)